molecular formula C14H12N4O5S B14776008 4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid

4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid

Cat. No.: B14776008
M. Wt: 348.34 g/mol
InChI Key: UEFKXNDLVFKRPS-UHFFFAOYSA-N
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Description

4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid is a complex organic compound with the molecular formula C14H12N4O5S This compound is characterized by the presence of a pyrimidinylsulfamoyl group attached to an anilino butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinylsulfamoyl Intermediate: This step involves the reaction of pyrimidine-2-amine with chlorosulfonic acid to form pyrimidin-2-ylsulfamoyl chloride.

    Coupling with Aniline Derivative: The pyrimidin-2-ylsulfamoyl chloride is then reacted with an aniline derivative to form the corresponding sulfonamide.

    Formation of the Butenoic Acid Backbone: The final step involves the reaction of the sulfonamide with a butenoic acid derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid involves the inhibition of specific enzymes and molecular pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid is unique due to the presence of the pyrimidinylsulfamoyl group, which imparts specific chemical and biological properties. This structural feature enhances its potential as an enzyme inhibitor and its applicability in medicinal chemistry.

Properties

Molecular Formula

C14H12N4O5S

Molecular Weight

348.34 g/mol

IUPAC Name

4-oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid

InChI

InChI=1S/C14H12N4O5S/c19-12(6-7-13(20)21)17-10-2-4-11(5-3-10)24(22,23)18-14-15-8-1-9-16-14/h1-9H,(H,17,19)(H,20,21)(H,15,16,18)

InChI Key

UEFKXNDLVFKRPS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O

Origin of Product

United States

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